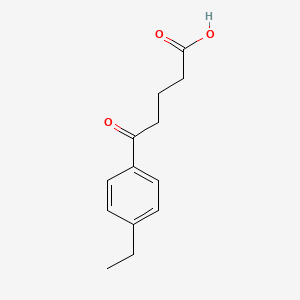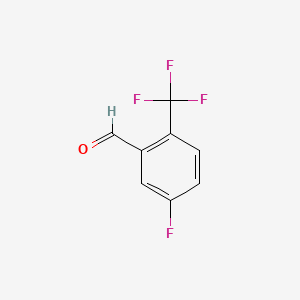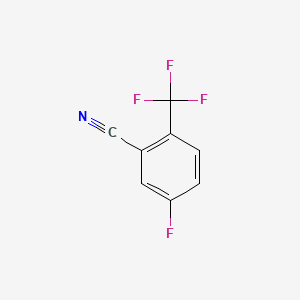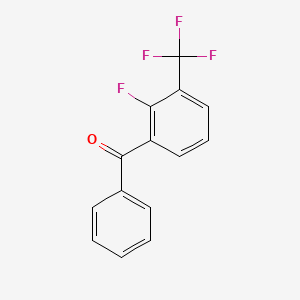
3-グリシドキシプロピルジメトキシメチルシラン
概要
説明
3-Glycidoxypropyldimethoxymethylsilane is a silane compound that is used in the synthesis of hybrid organic-inorganic materials. It is characterized by the presence of an epoxide group attached to a propyl chain, which in turn is connected to a silicon atom with two methoxy groups and one methyl group. This compound is particularly interesting due to its ability to undergo sol-gel reactions, forming materials with diverse properties and applications.
Synthesis Analysis
The synthesis of materials derived from 3-glycidoxypropyldimethoxymethylsilane involves sol-gel processes and can be catalyzed by basic conditions. In one study, the reactions of 3-glycidoxypropyltrimethoxysilane, a related compound, in a highly basic aqueous solution were examined using multinuclear magnetic resonance and light scattering techniques. It was found that the alkoxy groups undergo fast hydrolysis and condensation, leading to the formation of open hybrid silica cages . Another study used 3-aminoethylaminopropyltriethoxysilane as a basic catalyst for epoxy polymerization, which resulted in complete opening of the epoxy rings and affected the degree of inorganic cross-linking .
Molecular Structure Analysis
Vibrational spectroscopy, including Raman and IR, along with density functional theory (DFT) calculations, have been employed to characterize the structure of polymers derived from 3-glycidoxypropyldimethoxymethylsilane. The inorganic polymerization results in a siloxane network with characteristic Si-O-Si stretching vibrations, suggesting a ladder-type structure of the polymer . Additionally, the formation of cage-like structures during the sol-gel polymerization of a similar compound, glycidyloxypropyltrimethoxysilane, was observed, indicating extensive non-random cyclization and the formation of polyhedral cycles .
Chemical Reactions Analysis
The chemical reactions of 3-glycidoxypropyldimethoxymethylsilane are complex and can lead to various products. In a highly basic environment, the opening of the epoxide groups is slowed down, but over time, different chemical species are generated, including polyethylene oxide chains, diols, and dioxane species . The interaction of 3-glycidoxypropyltrimethoxysilane with aluminum oxide has also been studied, showing the absence of epoxide features and the appearance of C=C and C=O groups, suggesting a reaction sequence that alters the original epoxide group .
Physical and Chemical Properties Analysis
The physical and chemical properties of materials synthesized from 3-glycidoxypropyldimethoxymethylsilane are influenced by the degree of hydrolysis and condensation of the alkoxy groups, the extent of epoxy ring opening, and the degree of inorganic cross-linking. The formation of open hybrid silica cages and ladder-type polymer structures affects the material's porosity, mechanical strength, and chemical stability . The interaction with other compounds, such as amino compounds, can further modify the structure and properties of the resulting organofunctional disiloxanes .
科学的研究の応用
エレクトロニクス
GDMMSは、表面の接着性と機能性を向上させるための表面改質剤として、電子機器業界で使用されています。 インジウムスズ酸化物(ITO)ガラス基板の表面改質を行うことができ、これは表面原子の固定に不可欠です。 この改質は、電気化学センサーやデバイスの開発に不可欠です .
医療
医療分野では、GDMMSは、さまざまな基板を機能化するために使用できるシランカップリング剤として役立ちます。 そのエポキシ基は表面原子とよく結合し、安定な高分子構造を形成します。 この特性は、耐久性のある表面改質が必要とされる生体医用デバイスの開発に役立ちます .
コーティング
GDMMSは、硬化剤として作用し、接着性を向上させることから、コーティング分野で用途を見出しています。 特に、多成分シリコーン系ゴムに有効であり、安定した硬化を提供し、コーティングの耐久性を向上させます .
接着剤
接着促進剤として、GDMMSは、自動車用積層接着剤、家具用積層接着剤、および植毛接着剤で使用されています。 安定な架橋剤を必要とする配合物に適しており、接着結合の強度と寿命に貢献します .
複合材
複合材料では、GDMMSは、ガラス繊維ロービングとともに使用すると、乾式および湿式強度を向上させます。 複合材料の機械的特性を向上させ、強度と耐久性が重要な高性能用途に適しています .
光学
GDMMSは、光学分野では、双性イオン型プッシュプル発色団およびカルバゾール誘導体ドープ型ハイブリッド有機無機均一膜の開発に使用されています。 これらの材料は、高度な光学デバイスやLED技術で用途があります .
航空宇宙
GDMMSの航空宇宙用途には、熱保護材料における使用が含まれます。 エアロゲルにおける構成要素として、航空宇宙機に必要な断熱特性に貢献し、極端な温度や環境条件に耐えることができます .
自動車
自動車業界では、GDMMSは、水安定性の単一成分架橋剤として使用されています。 積層接着剤やコーティングなど、さまざまな用途に適しており、接着性と環境要因に対する耐性を向上させます .
作用機序
Target of Action
The primary target of 3-Glycidoxypropyldimethoxymethylsilane (GDMMS) is the surface atoms of various substrates . The compound is used to form a silane-based coupling agent for functionalization of these substrates .
Mode of Action
GDMMS interacts with its targets through its epoxy groups, which allow good adhesion of surface atoms . This interaction forms a stable polymeric structure , which is crucial for the compound’s function as a coupling agent.
Result of Action
The primary result of GDMMS’s action is the formation of a stable polymeric structure on the surface of various substrates . This structure allows for the effective functionalization of the substrates, enabling them to be used in a variety of applications. For example, GDMMS-modified substrates can be used for the electrochemical detection and labeling .
Safety and Hazards
3-Glycidoxypropyldimethoxymethylsilane is harmful to aquatic life with long-lasting effects . It causes serious eye damage and may cause an allergic skin reaction . It is advised to avoid release to the environment and to wear protective gloves, clothing, eye protection, and face protection . Contaminated work clothing should not be allowed out of the workplace .
生化学分析
Biochemical Properties
3-Glycidoxypropyldimethoxymethylsilane plays a crucial role in biochemical reactions due to its ability to form stable polymeric structures. The epoxy groups in 3-Glycidoxypropyldimethoxymethylsilane enable strong adhesion to surface atoms, making it an effective coupling agent. It interacts with various enzymes and proteins, particularly those involved in surface modification and immobilization processes. For example, it can modify indium tin oxide glass substrates, which can then be used for electrochemical detection and labeling . The interactions between 3-Glycidoxypropyldimethoxymethylsilane and biomolecules are primarily based on covalent bonding, which ensures stability and durability in biochemical applications.
Cellular Effects
3-Glycidoxypropyldimethoxymethylsilane has significant effects on various types of cells and cellular processes. It influences cell function by modifying cell surfaces, which can impact cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable bonds with cell surface proteins and enzymes can lead to changes in cell behavior and function. For instance, it can affect the proliferation and differentiation of cells by altering the extracellular matrix and cell adhesion properties .
Molecular Mechanism
At the molecular level, 3-Glycidoxypropyldimethoxymethylsilane exerts its effects through binding interactions with biomolecules. The epoxy groups in the compound react with amides, alcohols, thiols, and acids, forming covalent bonds that modify the structure and function of target molecules . This can lead to enzyme inhibition or activation, depending on the specific interactions involved. Additionally, 3-Glycidoxypropyldimethoxymethylsilane can influence gene expression by modifying transcription factors or other regulatory proteins, thereby altering cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Glycidoxypropyldimethoxymethylsilane can change over time due to its stability and degradation properties. The compound is generally stable under inert gas conditions and can react slowly with moisture or water . Over time, the stability of 3-Glycidoxypropyldimethoxymethylsilane can impact its long-term effects on cellular function, with potential degradation products influencing cellular responses. In in vitro and in vivo studies, the compound’s effects on cells and tissues may vary depending on the duration of exposure and environmental conditions.
Dosage Effects in Animal Models
The effects of 3-Glycidoxypropyldimethoxymethylsilane in animal models can vary with different dosages. At lower doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell behavior and function. Threshold effects may be observed, where a certain dosage level is required to elicit a measurable response. At high doses, 3-Glycidoxypropyldimethoxymethylsilane may exhibit toxic or adverse effects, potentially leading to cellular damage or dysfunction .
Metabolic Pathways
3-Glycidoxypropyldimethoxymethylsilane is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within cells. The compound’s epoxy groups can undergo hydrolysis, leading to the formation of reactive intermediates that participate in further biochemical reactions . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 3-Glycidoxypropyldimethoxymethylsilane is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to form stable bonds with surface atoms and biomolecules allows it to localize and accumulate in specific cellular compartments . This localization can impact its activity and function, with potential effects on cellular processes and responses.
Subcellular Localization
The subcellular localization of 3-Glycidoxypropyldimethoxymethylsilane is influenced by its chemical properties and interactions with targeting signals or post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on cellular function . This localization is critical for its role in modifying cell surfaces and influencing cellular responses.
特性
IUPAC Name |
dimethoxy-methyl-[3-(oxiran-2-ylmethoxy)propyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O4Si/c1-10-14(3,11-2)6-4-5-12-7-9-8-13-9/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGNXNCOTZPEEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(CCCOCC1CO1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
158600-68-1 | |
| Record name | Oxirane, 2-[[3-(dimethoxymethylsilyl)propoxy]methyl]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158600-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90984300 | |
| Record name | Dimethoxy(methyl){3-[(oxiran-2-yl)methoxy]propyl}silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90984300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65799-47-5 | |
| Record name | (3-Glycidoxypropyl)methyldimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65799-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-(2,3-Epoxypropoxy)propyl)dimethoxymethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065799475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethoxy(methyl){3-[(oxiran-2-yl)methoxy]propyl}silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90984300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(2,3-epoxypropoxy)propyl]dimethoxymethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.918 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-Glycidoxypropyldimethoxymethylsilane improve the properties of materials?
A: 3-Glycidoxypropyldimethoxymethylsilane acts as a coupling agent or adhesion promoter due to its bifunctional structure. It contains a glycidoxypropyl group that can react with organic polymers (like epoxy resins) and a dimethoxymethylsilane group that can hydrolyze and condense with inorganic materials like silica [, ]. This bridging effect enhances the interfacial adhesion between dissimilar materials, leading to improved mechanical properties and stability.
Q2: What analytical techniques are used to characterize 3-Glycidoxypropyldimethoxymethylsilane and its effects on materials?
A2: Several analytical techniques are employed to study 3-Glycidoxypropyldimethoxymethylsilane and its influence on materials:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly proton NMR (1H-NMR), is used to confirm the structure of the silane and its incorporation into polymers. For instance, in the synthesis of EPVS resins, 1H-NMR confirmed the presence of the characteristic peaks of 3-Glycidoxypropyldimethoxymethylsilane within the polymer structure [].
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis provides information about the functional groups present in the material. In the case of EPVS resins, FTIR confirmed the successful incorporation of epoxy groups from the silane into the polymer network [].
- Mechanical Testing: Techniques like tensile testing are used to evaluate the impact of 3-Glycidoxypropyldimethoxymethylsilane on the mechanical properties of materials. For example, the increase in tenacity of PBO fibers treated with 3-Glycidoxypropyldimethoxymethylsilane was measured using tensile testing, demonstrating the positive effect of the silane treatment on fiber strength [].
- Fluorescence Spectroscopy: This technique can be used to assess the degradation level of PBO fibers. Researchers found a correlation between the intensity of fluorescence peak emission from methanol rinses of aged PBO fibers and the extent of fiber degradation []. This finding suggests the potential for developing a fluorescence-based analytical method to determine the remaining service life of PBO materials.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[4-(Ethylthio)phenyl]-4-oxobutyric acid](/img/structure/B1302105.png)






![5-[4-(Ethylthio)phenyl]-5-oxovaleric acid](/img/structure/B1302117.png)



